Advanced benzoyl chloride intermediate pre-functionalized for Luseogliflozin's aglycone. Avoids linear synthesis drawbacks by enabling convergent API assembly, boosting overall yield and process safety. Ideal for GMP-compliant SGLT2 inhibitor production and SAR analog synthesis. - Enables convergent synthetic strategy for higher yield. - Precise tri-chlorinated substitution essential for target molecule. - Stable, high-purity acid chloride ensures batch consistency.
5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is an advanced, pre-functionalized acid chloride designed as a key intermediate for the synthesis of Luseogliflozin, a potent and selective SGLT2 inhibitor for the treatment of type-2 diabetes. Its structure contains the complete, correctly substituted benzoyl and benzyl ether moieties required for the aglycone portion of the final active pharmaceutical ingredient (API). This makes it suitable for convergent synthetic strategies where complex molecular fragments are prepared separately and then coupled, a common approach in industrial pharmaceutical manufacturing to maximize efficiency and overall yield.
No product-specific workflow fit data provided in the evidence source. Review product specifications and intended research context before selection.
Substituting this advanced intermediate with simpler, less functionalized precursors is inefficient for scaled production. Using a basic building block like 5-bromo-2-chlorobenzoic acid would necessitate a linear synthesis, forcing the user to perform multiple downstream reactions—such as benzylation and functional group interconversions—which complicates the process and typically lowers the overall yield. Furthermore, the precise tri-chlorinated substitution pattern is not optional; it is an integral part of the final Luseogliflozin molecular structure. Using a close analog lacking even one chlorine atom or with incorrect placement would result in the synthesis of an entirely different, incorrect final compound, making such substitutions a critical process failure.
This compound is an activated acid chloride specifically designed for Friedel-Crafts acylation to form a key benzophenone precursor to Luseogliflozin. In a reported synthesis of Luseogliflozin, a structurally analogous Friedel-Crafts acylation step—reacting a similar acid chloride with phenetole—proceeded to form the target benzophenone in 82% yield. This demonstrates the high efficiency expected for this critical C-C bond-forming reaction when using a well-designed, pre-functionalized intermediate like 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | Designed for high-yield Friedel-Crafts acylation. |
| Comparator Or Baseline | Analogous Friedel-Crafts step in a reported Luseogliflozin synthesis yielded 82%. |
| Quantified Difference | N/A (Benchmark) |
| Conditions | Friedel-Crafts acylation of phenetole with a related acid chloride intermediate, catalyzed by a Lewis acid. |
Procuring this advanced intermediate allows manufacturers to employ a convergent strategy that leverages a high-yield coupling step, maximizing overall process efficiency and throughput.
A common alternative to procuring a specialized acid chloride is to generate it in-situ from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride. Purchasing this ready-to-use, purified acid chloride eliminates that entire step from the end-user's workflow. This avoids the handling of highly corrosive and hazardous chlorinating agents and removes a potential source of batch-to-batch variability, as residual chlorinating agents or byproducts can interfere with subsequent sensitive coupling reactions.
| Evidence Dimension | Process Steps & Safety |
| Target Compound Data | 0 user-side chlorination steps; 0 user-side handling of thionyl chloride. |
| Comparator Or Baseline | In-situ generation from carboxylic acid: 1 additional reaction step; requires handling of hazardous chlorinating agents. |
| Quantified Difference | Elimination of one hazardous chemical processing step. |
| Conditions | Standard laboratory or industrial synthesis workflow. |
This enhances operational safety, saves significant process time, and improves the reproducibility of the subsequent C-C bond formation by providing a consistent, high-purity starting material.
The molecular structure of this intermediate is precisely defined to build the aglycone portion of Luseogliflozin. The specific substitution pattern—a chloro group at position 5 of the benzoyl ring and two chloro groups at positions 2 and 4 of the benzyl moiety—is non-negotiable. Any deviation, such as using an analog with a different number or position of chlorine atoms, would lead to the formation of an incorrect final molecule.
| Evidence Dimension | Structural Correctness for Target API |
| Target Compound Data | 100% correct molecular scaffold for Luseogliflozin. |
| Comparator Or Baseline | A plausible but incorrect analog (e.g., missing the 2-chloro on the benzyl group). |
| Quantified Difference | 100% deviation from the required final API structure. |
| Conditions | Synthesis of Luseogliflozin. |
Using this exact compound prevents critical procurement errors that would result in the total loss of a synthesis batch and the production of an invalid impurity instead of the target API.
No evidence items available to generate comparative figures.
Ideal for use in developing and optimizing convergent, scalable manufacturing routes for Luseogliflozin, where a reliable, high-yield acylation step is critical for overall process viability.
As a stable, high-purity advanced intermediate, this compound is well-suited for GMP-compliant production campaigns, ensuring batch-to-batch consistency and minimizing process safety risks associated with in-situ reagent preparation.
Serves as a reliable, complex building block for medicinal chemists synthesizing novel analogs of Luseogliflozin for structure-activity relationship (SAR) studies, providing a consistent and well-characterized starting point for further chemical modifications.